molecular formula C12H10N2O3S B2597692 N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide CAS No. 613653-00-2

N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide

Cat. No.: B2597692
CAS No.: 613653-00-2
M. Wt: 262.28
InChI Key: MRNUTPVBBSSLER-UHFFFAOYSA-N
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Description

N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide is a versatile chemical compound used in various scientific research fields. Its unique properties make it suitable for applications in drug development, catalysis, and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide typically involves the reaction of nicotinamide with a thienyl-substituted ketone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The thienyl group can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like bromine or chlorine are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions and as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and as an additive in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate redox reactions and influence cellular energy metabolism. It also plays a role in DNA repair and regulation of transcription processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)benzenesulfonamide
  • N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)benzamide

Uniqueness

N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide stands out due to its unique combination of a nicotinamide moiety and a thienyl-substituted ketone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1-hydroxy-2-oxo-2-thiophen-2-ylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c15-10(9-4-2-6-18-9)12(17)14-11(16)8-3-1-5-13-7-8/h1-7,12,17H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNUTPVBBSSLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC(C(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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